

solubility and stability of (R)-TCO-OH

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Compound of Interest

Compound Name: (R)-TCO-OH

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An In-depth Technical Guide on the Solubility and Stability of **(R)-TCO-OH**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TCO-OH, a trans-cyclooctene derivative, is a crucial tool in the field of chemical biology and drug development. As a bifunctional linker, it plays a pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Its utility stems from the strained trans-cyclooctene (TCO) moiety, which participates in rapid and specific bioorthogonal "click" reactions with tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) mechanism. The hydroxyl group provides a convenient handle for further chemical modifications. This guide provides a comprehensive overview of the solubility and stability of **(R)-TCO-OH**, supported by experimental protocols and data to aid researchers in its effective application.

Core Properties of (R)-TCO-OH

(R)-TCO-OH is an alkyl chain-based PROTAC linker. The TCO group is a key component for click chemistry, reacting with tetrazine-containing molecules in a catalyst-free manner to form a stable covalent bond. This reaction is noted for being the fastest biologically compatible ligation technology currently available^[1].

Solubility Data

Quantitative aqueous solubility data for **(R)-TCO-OH** is not readily available in the public domain. However, empirical data from various suppliers and research articles provide guidance

on suitable solvents. The following table summarizes the known solubility characteristics.

Solvent	Solubility	Remarks
Dimethyl Sulfoxide (DMSO)	Soluble	Commonly used as a stock solution solvent[1].
Dimethylformamide (DMF)	Soluble	Recommended to be used in its anhydrous form to preserve the integrity of the TCO group[2].
Water	Limited	The presence of the hydroxyl group may impart some aqueous solubility, but it is generally expected to be low due to the hydrophobic cyclooctene ring. The use of co-solvents or derivatization with hydrophilic linkers like PEG can improve water solubility[3].
Ethanol	Soluble	Mentioned as a potential solvent in tiered solubility testing protocols[4].
Cell Culture Media	Variable	Solubility should be determined empirically. The presence of salts and proteins may affect solubility[4].

Stability Profile

The stability of TCO derivatives is a critical factor for their successful application, particularly in biological systems. The primary degradation pathway for trans-cyclooctenes is isomerization to the unreactive cis-isomer. Several factors can influence the stability of **(R)-TCO-OH**.

Condition/Factor	Effect on Stability	References
Thiols	TCO derivatives can isomerize in the presence of thiols, such as glutathione (GSH), which is abundant in the cellular environment.	[5]
Copper-containing Proteins	Serum proteins containing copper have been shown to promote the isomerization of TCO to its cis-form.	[5]
Ring Strain	Highly strained TCO derivatives, while more reactive in IEDDA reactions, tend to be less stable. (R)-TCO-OH is considered to have moderate stability.	[5]
Temperature	Long-term storage at elevated temperatures is not recommended. For long-term storage, -20°C is advised[1]. Short-term storage can be at 0-4°C[1].	[1][2]
Light and Moisture	It is recommended to store (R)-TCO-OH protected from light and moisture to maintain its integrity[2].	[2]
Biological Media	The stability in biological media can be variable. For instance, ox-TCO, a related compound, demonstrated stability comparable to TCO-OH in the presence of cysteine for up to 16 hours[6]. However, significant degradation of	[6][7]

some TCOs has been observed in mouse serum within hours[7].

Silver (I) Complexation

The shelf-life of more reactive trans-cyclooctenes can be significantly extended by forming stable Ag(I) metal complexes. These complexes can be readily dissociated in the presence of NaCl, which is abundant in cell media[7]. [7][8]

Experimental Protocols

Detailed experimental protocols for specifically determining the solubility and stability of **(R)-TCO-OH** are not published. However, established methods for small molecules can be readily adapted.

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is based on the gold standard saturation shake-flask (SSF) method for determining thermodynamic equilibrium solubility[9][10].

- **Preparation:** Add an excess amount of **(R)-TCO-OH** to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The amount should be sufficient to ensure a solid phase remains after reaching equilibrium.
- **Equilibration:** Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium[9].
- **Phase Separation:** Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Ensure that the chosen method does not cause the precipitation or further dissolution of the compound.

- **Quantification:** Carefully remove an aliquot of the clear supernatant and determine the concentration of **(R)-TCO-OH** using a suitable analytical method, such as HPLC-UV or LC-MS. If necessary, dilute the sample with the solvent.
- **Calculation:** The measured concentration represents the equilibrium solubility of **(R)-TCO-OH** in the tested buffer.

Protocol 2: Assessment of Stability in Biological Media

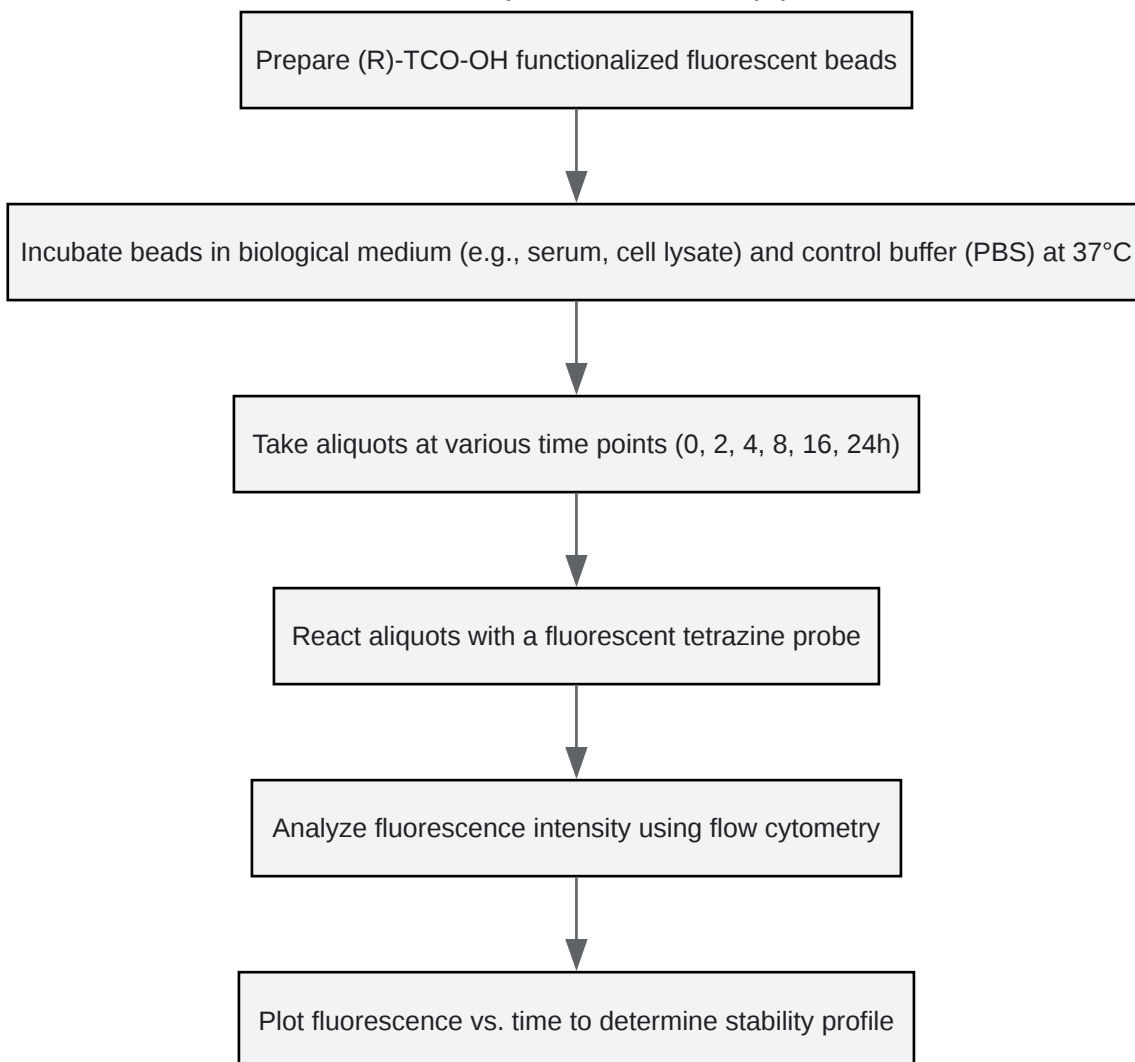
This protocol adapts a flow cytometry-based method to assess the stability of cyclooctyne derivatives in a biologically relevant environment^{[11][12]}.

- **Preparation of TCO-functionalized beads:** Covalently attach **(R)-TCO-OH** to fluorescently labeled microbeads.
- **Incubation:** Resuspend the TCO-functionalized beads in the biological medium of interest (e.g., cell lysate or serum) and in a control buffer (e.g., PBS). Incubate the suspensions at 37°C.
- **Time-point Analysis:** At various time points (e.g., 0, 2, 4, 8, 16, 24 hours), take an aliquot from each suspension.
- **Labeling of Remaining TCO:** React the beads with a fluorescently labeled tetrazine probe. The fluorescence intensity of the probe will be proportional to the amount of intact TCO on the bead surface.
- **Flow Cytometry Analysis:** Analyze the fluorescence of the beads using a flow cytometer.
- **Data Analysis:** Plot the median fluorescence intensity of the tetrazine probe against time to determine the stability profile and half-life of **(R)-TCO-OH** in the tested medium.

Visualizations

Logical Workflow for Stability Assessment

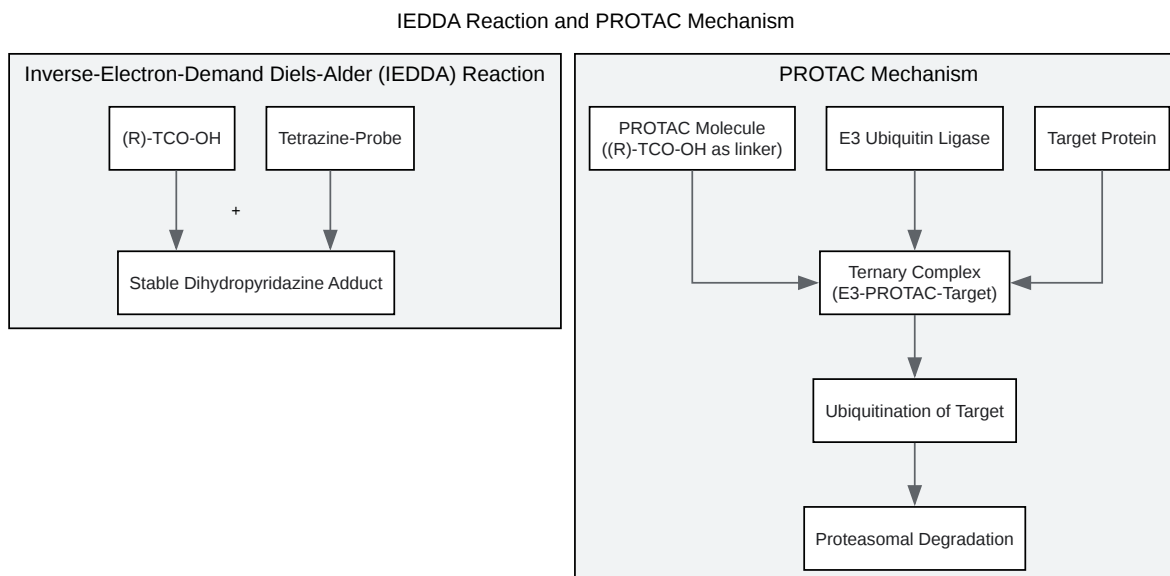
Workflow for Stability Assessment of (R)-TCO-OH



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Caption: A generalized workflow for determining the stability of **(R)-TCO-OH** in biological media.

IEDDA Reaction and PROTAC Mechanism



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Caption: The IEDDA reaction of **(R)-TCO-OH** and the general mechanism of action for a PROTAC.

Conclusion

(R)-TCO-OH is a valuable chemical tool whose efficacy is dependent on its solubility and stability under experimental conditions. While it is readily soluble in common organic solvents like DMSO and DMF, its aqueous solubility is limited. The stability of the TCO group is a key consideration, with potential for isomerization in the presence of biological nucleophiles and certain metal ions. By understanding these properties and employing appropriate experimental protocols, researchers can effectively utilize **(R)-TCO-OH** for the development of novel bioconjugates and targeted therapeutics.

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